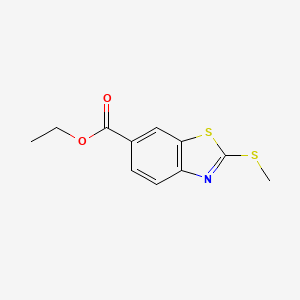
4-ethoxyisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxyisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in various natural products. The ethoxy group at the fourth position of the isoquinoline ring enhances its chemical properties, making it a compound of interest in both synthetic organic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxyisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, where an aromatic aldehyde reacts with an aminoacetaldehyde diethyl acetal in the presence of an acid catalyst to form the isoquinoline ring. Another method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalysts and reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 4-Ethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated isoquinolines.
科学的研究の応用
4-Ethoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as an inhibitor of certain enzymes and its role in various biological pathways.
Medicine: Research is ongoing into its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-ethoxyisoquinoline involves its interaction with various molecular targets. It can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the functional groups present on the isoquinoline ring.
類似化合物との比較
- 1-Ethoxyisoquinoline
- 2-Ethoxyquinoline
- 3-Ethoxyquinoline
- 5-Ethoxyisoquinoline
- 8-Ethoxyquinoline
Comparison: 4-Ethoxyisoquinoline is unique due to the position of the ethoxy group, which influences its chemical reactivity and biological activity. Compared to other ethoxy-substituted isoquinolines, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct compound of interest in medicinal chemistry.
特性
CAS番号 |
7102-03-6 |
|---|---|
分子式 |
C11H11NO |
分子量 |
173.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



